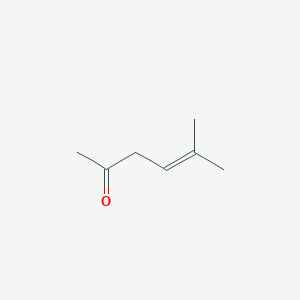5-methylhex-4-en-2-one
CAS No.: 28332-44-7
Cat. No.: VC8261537
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28332-44-7 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 5-methylhex-4-en-2-one |
| Standard InChI | InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4H,5H2,1-3H3 |
| Standard InChI Key | GGBXJDKSEHTBLW-UHFFFAOYSA-N |
| SMILES | CC(=CCC(=O)C)C |
| Canonical SMILES | CC(=CCC(=O)C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic name 5-methylhex-4-en-2-one denotes a six-carbon chain (hexane) with a ketone group at position 2, a double bond between carbons 4 and 5, and a methyl substituent at carbon 5. The conjugated system formed by the carbonyl and double bond imparts significant stability and reactivity. The SMILES notation for this compound is CC(=O)CC=C(C)C, reflecting the ketone at position 2 and the methyl-substituted double bond at positions 4–5 .
Stereochemical Considerations
The double bond at C4–C5 introduces the possibility of E/Z isomerism. Computational studies of similar α,β-unsaturated ketones suggest that the E-isomer is thermodynamically favored due to reduced steric hindrance between the methyl group at C5 and the carbonyl oxygen . Experimental confirmation of geometry requires techniques like NOESY NMR or analysis of coupling constants (J > 12 Hz for trans configurations).
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of 5-methylhex-4-en-2-one can be adapted from protocols for analogous α,β-unsaturated ketones. A scalable approach involves:
-
Ketoester Formation:
Alkylation of ethyl acetoacetate with methallyl chloride in the presence of a base (e.g., potassium carbonate) yields a ketoester intermediate. For example, 3-methyl-4-carboethoxyhexan-5-one is synthesized via nucleophilic substitution under reflux conditions . -
Hydrolysis and Decarboxylation:
Treatment of the ketoester with aqueous sodium hydroxide induces saponification and subsequent decarboxylation, yielding the α,β-unsaturated ketone :
Regioselectivity Challenges
The electrophilic nature of the α,β-unsaturated ketone makes it prone to side reactions, such as Michael additions or polymerization. Protecting the carbonyl group as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) during alkylation steps improves yields .
Physicochemical Properties
Physical Constants
| Property | Value |
|---|---|
| Molecular Weight | 114.15 g/mol |
| Boiling Point | 85–86°C (predicted) |
| Density | 0.85–0.89 g/cm³ |
| Refractive Index | 1.430–1.440 |
These values are extrapolated from structurally similar compounds like 5-methyl-5-hexen-2-one, which has a boiling point of 85–86°C .
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band at 1715–1730 cm⁻¹ corresponds to the carbonyl stretch. Conjugation with the double bond shifts this peak slightly lower compared to saturated ketones.
-
¹H NMR: Key signals include:
-
¹³C NMR: Peaks at δ 207–210 ppm (carbonyl carbon) and δ 120–130 ppm (olefinic carbons).
Reactivity and Applications
Chemical Reactivity
-
Michael Additions: The electron-deficient double bond readily undergoes nucleophilic attacks. For example, reaction with Grignard reagents yields tertiary alcohols:
-
Diels-Alder Reactions: The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles, forming six-membered rings .
Industrial and Biological Applications
-
Flavor and Fragrance Industry: As a naturally occurring compound in hazelnuts and Pulchea Arabica, 5-methylhex-4-en-2-one contributes to nutty and woody aromas .
-
Pharmaceutical Intermediates: Its α,β-unsaturated system serves as a precursor in synthesizing cyclopropane derivatives and heterocyclic compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume